Cas no 2248173-72-8 ((2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid)

(2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid is a chiral carboxylic acid derivative featuring a difluorophenyl substituent and a stereocenter at the 2-position. Its well-defined stereochemistry and fluorinated aromatic moiety make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules with enhanced metabolic stability and target selectivity. The difluorophenyl group contributes to improved lipophilicity and electronic properties, while the methyl substitution at the α-position influences steric interactions in molecular recognition. This compound is suited for applications requiring precise stereocontrol, such as the development of enzyme inhibitors or receptor modulators. Its structural features facilitate further derivatization, enabling fine-tuning of physicochemical and pharmacological properties.
(2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid structure
2248173-72-8 structure
Product Name:(2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid
CAS No:2248173-72-8
MF:C10H10F2O2
MW:200.182010173798
CID:6410655
PubChem ID:93956260
Update Time:2025-10-28

(2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid
    • 2248173-72-8
    • EN300-6505280
    • Inchi: 1S/C10H10F2O2/c1-6(10(13)14)4-7-5-8(11)2-3-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14)/t6-/m1/s1
    • InChI Key: GATIIXYLIXZALQ-ZCFIWIBFSA-N
    • SMILES: FC1C=CC(=CC=1C[C@H](C(=O)O)C)F

Computed Properties

  • Exact Mass: 200.06488588g/mol
  • Monoisotopic Mass: 200.06488588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 37.3Ų

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Additional information on (2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid

Introduction to (2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic Acid (CAS No. 2248173-72-8)

(2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid, with the CAS number 2248173-72-8, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The (R)-configuration at the second carbon atom and the presence of fluoro substituents on the aromatic ring contribute to its distinct chemical behavior, making it a subject of interest for researchers exploring novel therapeutic agents.

The compound belongs to a class of molecules that exhibit interesting pharmacological properties. The fluoro group, particularly in the 2,5-position on the phenyl ring, is known to enhance metabolic stability and binding affinity, which are crucial factors in drug design. This feature has led to extensive studies on its derivatives and analogs, aiming to develop more effective pharmaceuticals.

In recent years, there has been a growing interest in the development of fluorinated compounds for medicinal applications. These compounds often display improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The specific arrangement of atoms in (2R)-3-(2,5-difluorophenyl)-2-methylpropanoic acid makes it a valuable building block for synthesizing more complex molecules with enhanced biological activity.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of novel drugs. Researchers have been exploring its use in creating inhibitors targeting various biological pathways. For instance, studies have shown that derivatives of this compound may have applications in treating neurological disorders by modulating neurotransmitter activity. The (R)-configuration at the chiral center also plays a critical role in determining the biological activity of the resulting drug candidates.

The synthesis of (2R)-3-(2,5-difluorophenyl)-2-methylpropanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as asymmetric hydrogenation and fluorination methods, are often employed to achieve high enantiomeric purity. These synthetic strategies not only highlight the complexity of working with chiral molecules but also underscore the importance of innovative methodologies in modern drug discovery.

Recent advancements in computational chemistry have further facilitated the study of this compound. Molecular modeling and docking studies have provided insights into how this molecule interacts with biological targets. These computational approaches are essential for predicting binding affinities and designing more effective drug candidates. By integrating experimental data with computational models, researchers can accelerate the drug development process significantly.

The role of fluorine atoms in pharmaceuticals extends beyond mere structural modification. Fluorine can influence electronic properties, lipophilicity, and metabolic stability, all of which are critical for drug efficacy and safety. The presence of two fluorine atoms at the 2 and 5 positions on the phenyl ring in (2R)-3-(2,5-difluorophenyl)-2-methylpropanoic acid enhances its potential as a pharmacophore. This feature has prompted investigations into its derivatives as potential leads for new therapeutic agents.

In conclusion, (2R)-3-(2,5-difluorophenyl)-2-methylpropanoic acid (CAS No. 2248173-72-8) represents a promising compound in pharmaceutical research. Its unique structural features and potential applications make it a valuable candidate for further study. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, this compound is likely to play an increasingly important role in drug discovery and development.

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